Cas no 955236-67-6 (1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)

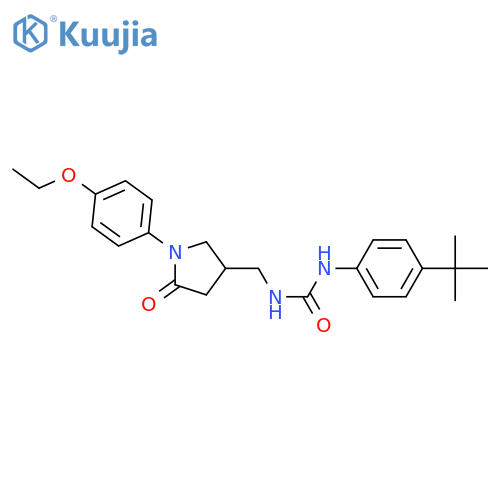

955236-67-6 structure

商品名:1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea

CAS番号:955236-67-6

MF:C24H31N3O3

メガワット:409.521246194839

CID:5871895

1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(4-tert-butylphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea

- 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea

-

- インチ: 1S/C24H31N3O3/c1-5-30-21-12-10-20(11-13-21)27-16-17(14-22(27)28)15-25-23(29)26-19-8-6-18(7-9-19)24(2,3)4/h6-13,17H,5,14-16H2,1-4H3,(H2,25,26,29)

- InChIKey: PNJDXWDOEXSNDK-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C(C(C)(C)C)C=C1)C(NCC1CC(=O)N(C2=CC=C(OCC)C=C2)C1)=O

1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2372-0133-5μmol |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-40mg |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-20μmol |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-4mg |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-75mg |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-2μmol |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-15mg |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-3mg |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-25mg |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2372-0133-10μmol |

1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

955236-67-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

955236-67-6 (1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量